Soyasapogenol B
Overview
Description
Soyasapogenol B is an oleanane-type pentacyclic triterpene that is derived from soybeans and other legumes. It is known for its various biological activities and has applications in food, healthcare, and pharmaceuticals. This compound is the aglycone form of soyasaponins, which are glycosides. The bioavailability of this compound is higher than that of its glycoside counterparts, making it a compound of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The biosynthesis of soyasapogenol B involves the expression of β-amyrin synthase derived from Glycyrrhiza glabra in Saccharomyces cerevisiae to generate β-amyrin, which serves as the precursor for this compound. The expression of key genes in the mevalonate pathway is regulated using different types of promoters, which increases the yield of β-amyrin. Subsequently, this compound synthases from Medicago truncatula and Glycyrrhiza glabra are expressed to convert β-amyrin into this compound .
Industrial Production Methods
In industrial settings, the production of this compound can be optimized through fermentation processes. For instance, using a fed-batch fermentation method with glucose and ethanol as carbon sources, the yield of this compound can be significantly increased. The most effective production strain can achieve yields of up to 8.36 mg/L in a 5-L bioreactor .
Chemical Reactions Analysis
Types of Reactions
Soyasapogenol B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with specific properties.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired transformation of the compound.
Major Products Formed
The major products formed from the reactions of this compound include various oxidized and reduced derivatives. These derivatives can exhibit different biological activities and are often studied for their potential therapeutic applications .
Scientific Research Applications
Soyasapogenol B has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other triterpenoids and for studying the structure-activity relationships of triterpenes.
Biology: this compound is studied for its effects on cell differentiation, mineralization, and autophagy.
Medicine: The compound exhibits antiviral, anti-inflammatory, neuroprotective, antiobesity, and antidiabetic effects.
Mechanism of Action
Soyasapogenol B exerts its effects through various molecular targets and pathways. For example, it enhances osteoblast differentiation by upregulating the expression of RUNX2 and increasing the phosphorylation of Smad1/5/8 and JNK2. It also modulates multiple signaling pathways associated with bone formation and regeneration . Additionally, this compound has been shown to interact with neuro-target proteins, exhibiting potential therapeutic effects for neurodegenerative disorders .
Comparison with Similar Compounds
Soyasapogenol B is unique among triterpenoids due to its specific aglycone structure and higher bioavailability compared to its glycoside counterparts. Similar compounds include:
Soyasapogenol A: Another aglycone form of soyasaponins with different biological activities.
Soyasaponin I and III: Glycoside forms of this compound with lower bioavailability but significant biological activities.
This compound stands out due to its higher bioavailability and diverse range of biological activities, making it a compound of significant interest in various scientific fields.
Properties
IUPAC Name |
(3S,4S,4aR,6aR,6bS,8aR,9R,12aS,14aR,14bR)-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-3,9-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O3/c1-25(2)16-20-19-8-9-22-27(4)12-11-23(32)28(5,18-31)21(27)10-13-30(22,7)29(19,6)15-14-26(20,3)24(33)17-25/h8,20-24,31-33H,9-18H2,1-7H3/t20-,21+,22+,23-,24+,26+,27-,28+,29+,30+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOQAQNKGFOLRGT-UXXABWCISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(C(C1)O)C)C)C)(C)CO)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H]([C@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(C[C@H]5O)(C)C)C)C)C)(C)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10276153 | |
Record name | Soyasapogenol B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10276153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Soyasapogenol B | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034648 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
595-15-3, 6118-01-0 | |
Record name | Soyasapogenol B | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=595-15-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Soyasapogenol B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000595153 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Soyasapogenol B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10276153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SOYASAPOGENOL B | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1EZ10D7E2F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Soyasapogenol B | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034648 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
258 - 259 °C | |
Record name | Soyasapogenol B | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034648 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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